molecular formula C12H10S B080396 2-Methyl-2H-naphtho[1,8-bc]thiophene CAS No. 10397-12-3

2-Methyl-2H-naphtho[1,8-bc]thiophene

Cat. No. B080396
CAS RN: 10397-12-3
M. Wt: 186.27 g/mol
InChI Key: YFCUGEDKANRMNI-UHFFFAOYSA-N
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Description

2-Methyl-2H-naphtho[1,8-bc]thiophene (MNT) is a heterocyclic compound that belongs to the family of naphthothiophenes. It is a yellow crystalline powder that has been found to possess various biological activities. The compound has received significant attention in recent years due to its potential applications in the field of organic electronics, solar cells, and optoelectronics.

Mechanism Of Action

The exact mechanism of action of 2-Methyl-2H-naphtho[1,8-bc]thiophene is not yet fully understood. However, studies have suggested that the compound may exert its biological activities through the modulation of various signaling pathways. 2-Methyl-2H-naphtho[1,8-bc]thiophene has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.

Biochemical And Physiological Effects

2-Methyl-2H-naphtho[1,8-bc]thiophene has been found to possess various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. 2-Methyl-2H-naphtho[1,8-bc]thiophene has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-2H-naphtho[1,8-bc]thiophene in lab experiments include its low toxicity, high stability, and ease of synthesis. The compound has also been found to possess excellent solubility in various organic solvents, making it suitable for use in various organic electronic devices. However, the limitations of using 2-Methyl-2H-naphtho[1,8-bc]thiophene in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research on 2-Methyl-2H-naphtho[1,8-bc]thiophene. One of the potential applications of 2-Methyl-2H-naphtho[1,8-bc]thiophene is in the development of new organic electronic devices, such as OLEDs and solar cells. The compound has also been found to possess potential applications in the field of medicine, particularly in the development of new anticancer drugs. Further research is needed to elucidate the exact mechanism of action of 2-Methyl-2H-naphtho[1,8-bc]thiophene and to explore its potential applications in various fields.
Conclusion:
In conclusion, 2-Methyl-2H-naphtho[1,8-bc]thiophene is a heterocyclic compound that possesses various biological activities and potential applications in the field of organic electronics, solar cells, and optoelectronics. The compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. 2-Methyl-2H-naphtho[1,8-bc]thiophene exerts its biological activities through the modulation of various signaling pathways, including the inhibition of NF-κB activation and the induction of apoptosis in cancer cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on 2-Methyl-2H-naphtho[1,8-bc]thiophene.

Synthesis Methods

2-Methyl-2H-naphtho[1,8-bc]thiophene can be synthesized through various methods. One of the most common methods is the Suzuki-Miyaura coupling reaction. This reaction involves the reaction of 2-bromo-1-methyl-4-nitronaphthalene with thiophene-2-boronic acid in the presence of a palladium catalyst. The product obtained is then subjected to a reduction reaction to obtain 2-Methyl-2H-naphtho[1,8-bc]thiophene.

Scientific Research Applications

2-Methyl-2H-naphtho[1,8-bc]thiophene has been found to possess various biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. The compound has also been found to possess potential applications in the field of organic electronics, solar cells, and optoelectronics. 2-Methyl-2H-naphtho[1,8-bc]thiophene has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and as an electron-accepting material in polymer solar cells.

properties

CAS RN

10397-12-3

Product Name

2-Methyl-2H-naphtho[1,8-bc]thiophene

Molecular Formula

C12H10S

Molecular Weight

186.27 g/mol

IUPAC Name

3-methyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C12H10S/c1-8-10-6-2-4-9-5-3-7-11(13-8)12(9)10/h2-8H,1H3

InChI Key

YFCUGEDKANRMNI-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC3=C2C(=CC=C3)S1

Canonical SMILES

CC1C2=CC=CC3=C2C(=CC=C3)S1

synonyms

2-Methyl-2H-naphtho[1,8-bc]thiophene

Origin of Product

United States

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